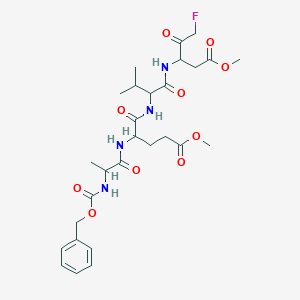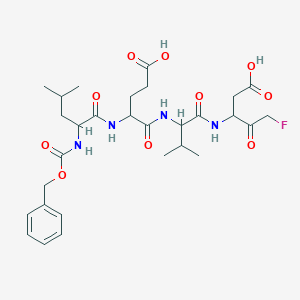
Protein SSX4 (151-170)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Protein SSX4
Applications De Recherche Scientifique
1. Role in Cancer and Immunotherapy
Protein SSX4, particularly the SSX family, has been identified in various types of cancers, including melanomas. Their unique expression in cancers and limited presence in normal tissues (testis and thyroid) positions them as potential targets for cancer immunotherapy. A study by dos Santos et al. (2000) developed a monoclonal antibody recognizing SSX proteins, which could be instrumental in assessing melanoma cases for immunotherapeutic trials.
2. Protein-Protein Interactions in Cellular Signaling
The SSX proteins, including SSX4, are involved in cellular signaling networks. They interact with other proteins, such as RAB3IP and SSX2IP, impacting cellular growth mechanisms. The study by de Bruijn et al. (2002) highlights these interactions, which have significant implications for understanding normal and malignant cellular growth.
3. Immunogenicity in Tumor Therapy
The SSX family proteins, including SSX4, can evoke T cell immune responses in tumor patients. A study by He et al. (2008) identified HLA-A*0201-restricted epitopes among SSX family members, crucial for developing peptide-mediated immunotherapy against tumors expressing SSX.
4. Post-Translational Modification Analysis
The SSX4 protein, like many others, undergoes post-translational modifications. Techniques such as strong cation exchange (SCX) chromatography, as described by Mohammed and Heck (2011), are pivotal in analyzing these modifications, which are critical for understanding protein function and interactions.
5. Role in T Cell Immunity
SSX proteins, including SSX4, are specific targets for CD4+ T cells in cancer-free individuals. The presence of these T cells, as explored by Godefroy et al. (2007), offers potential for passive and active immunotherapeutic approaches in cancer patients.
6. Structural Analysis Techniques
Advanced techniques like serial femtosecond crystallography, as discussed by Boutet et al. (2012), and AlphaFold's machine learning approach for protein structure prediction, detailed by Jumper et al. (2021), are instrumental in deciphering the structural aspects of proteins like SSX4.
Propriétés
Nom du produit |
Protein SSX4 (151-170) |
|---|---|
Séquence |
INKTSGPKRGKHAWTHRLRE |
Source |
Homo sapiens (human) |
Stockage |
Common storage 2-8℃, long time storage -20℃. |
Synonyme |
Protein SSX4 (151-170) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





